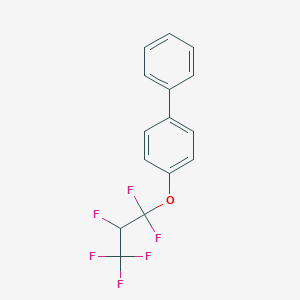

4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl

Übersicht

Beschreibung

4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl typically involves the reaction of biphenyl with hexafluoropropanol under specific conditions. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with hexafluoropropanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated systems are employed to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) under mild conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Electronic Applications

Photolithography and Semiconductor Manufacturing

The compound is utilized in the semiconductor industry, particularly in photolithography processes. Its properties make it suitable for use as a photoacid generator and in antireflection coatings. These applications are critical for the production of microelectronics where precision and quality are paramount. The use of fluorinated compounds like 4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl enhances the performance of photoresists by improving resolution and sensitivity during the lithographic process .

Thermal Interface Materials

In electronics, this compound can also serve as a thermal interface material due to its excellent thermal conductivity and stability under high temperatures. This application is vital for managing heat dissipation in semiconductor devices and ensuring their reliability and longevity .

Material Science

Fluorinated Polymers

This compound is involved in the synthesis of fluorinated polymers. These materials are known for their chemical resistance and low surface energy, making them ideal for applications requiring durability and non-stick properties. Such polymers find use in coatings for various surfaces that require protection from harsh chemicals or extreme environmental conditions .

Surface Modifications

The compound can be used to modify surfaces to impart hydrophobic properties. This is particularly useful in creating surfaces that repel water and other liquids, which has applications in self-cleaning materials and protective coatings .

Agricultural Applications

Pesticide Development

Recent studies have indicated that this compound may have potential as an active ingredient in pesticide formulations. Its efficacy against certain phytopathogenic fungi suggests its utility in crop protection strategies. The combination of this compound with other fungicides could enhance the spectrum of action against resistant strains of pathogens while reducing overall application rates .

Case Studies: Pesticidal Efficacy

- Fungicidal Activity : Research has shown that formulations containing this compound exhibit strong fungicidal properties against various fungal pathogens affecting crops. For instance, combinations with known fungicides have demonstrated synergistic effects that improve control over difficult-to-manage fungi .

- Sustained Release Formulations : Innovative pesticide preparations utilizing this compound have been developed to provide sustained release of active ingredients. This approach not only enhances effectiveness but also minimizes environmental impact by reducing the frequency of application needed .

Environmental Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact. Fluorinated compounds are often scrutinized due to their persistence in the environment and potential bioaccumulation. Therefore, ongoing research is necessary to assess the ecological risks associated with its use in agriculture and other sectors .

Wirkmechanismus

The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways and influence the compound’s reactivity in chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar reactivity.

1,1,1,2,3,3-Hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)pentane: Another fluorinated compound with comparable properties.

Uniqueness

4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl stands out due to its biphenyl core, which provides additional stability and versatility in chemical reactions. Its unique structure allows for a broader range of applications compared to other fluorinated compounds.

Biologische Aktivität

4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl (CAS No. 175838-51-4) is a compound with significant potential for biological activity due to its unique chemical structure. This compound features a biphenyl core substituted with a hexafluoropropoxy group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for various applications in medicinal chemistry and materials science.

- Molecular Formula : C15H10F6O

- Molecular Weight : 286.24 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

- Lipophilicity : The hexafluoropropoxy group increases the lipophilicity of the compound, enhancing its ability to interact with lipid membranes and proteins.

- Electrophilic Interactions : The presence of fluorine atoms may facilitate electrophilic interactions with nucleophilic sites in biomolecules.

- Hydrophobic Effects : The bulky hydrophobic biphenyl structure can influence the binding affinity to various biological targets.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-Biphenylcarboxylic Acid | Anticancer | |

| 4-Fluorobiphenyl | Antimicrobial | |

| 4-(Trifluoromethyl)biphenyl | Inhibitor of enzyme activity |

Case Studies

While direct case studies on this compound are scarce, analogous research provides valuable context:

- Anticancer Activity : A study on biphenyl derivatives demonstrated significant anticancer properties through the induction of apoptosis in cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.

- Antimicrobial Properties : Research on fluorinated biphenyls has shown enhanced antimicrobial activity against various bacterial strains. The fluorine substitution was found to increase membrane permeability and disrupt bacterial cell integrity.

- Enzyme Inhibition : Some biphenyl compounds have been explored as enzyme inhibitors in metabolic pathways relevant to disease states. Their effectiveness often correlates with their structural features and electronic properties.

Eigenschaften

IUPAC Name |

1-(1,1,2,3,3,3-hexafluoropropoxy)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6O/c16-13(14(17,18)19)15(20,21)22-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGNEMNTMTZFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570928 | |

| Record name | 4-(1,1,2,3,3,3-Hexafluoropropoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175838-51-4 | |

| Record name | 4-(1,1,2,3,3,3-Hexafluoropropoxy)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175838-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1,2,3,3,3-Hexafluoropropoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.